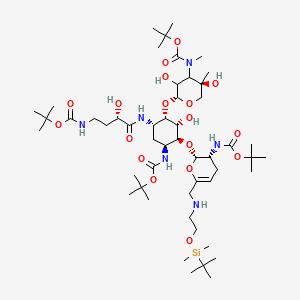
O-tert-Butyldimethylsilyl 2',3-(Boc-amino) 3''-(Boc-methylamino) N-Boc Plazomicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-tert-Butyldimethylsilyl 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Plazomicin: is a complex chemical compound that is primarily used in advanced organic synthesis and pharmaceutical research. This compound is a derivative of Plazomicin, an aminoglycoside antibiotic, and is modified with tert-butyldimethylsilyl and Boc (tert-butyloxycarbonyl) protecting groups to enhance its stability and reactivity in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-tert-Butyldimethylsilyl 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Plazomicin involves multiple steps, including the protection of amino groups and the introduction of tert-butyldimethylsilyl groups. The general synthetic route can be summarized as follows:
Protection of Amino Groups: The amino groups of Plazomicin are protected using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base such as triethylamine. This step ensures that the amino groups do not participate in unwanted side reactions during subsequent steps.
Introduction of tert-Butyldimethylsilyl Groups: The hydroxyl groups of the protected Plazomicin are then reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. This step introduces the tert-butyldimethylsilyl groups, which further protect the molecule and enhance its stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
O-tert-Butyldimethylsilyl 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Plazomicin undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and tert-butyldimethylsilyl groups can be removed under acidic conditions (e.g., trifluoroacetic acid) or fluoride ions (e.g., tetrabutylammonium fluoride), respectively.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the protecting groups or other functional groups in the molecule.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid for Boc groups, tetrabutylammonium fluoride for tert-butyldimethylsilyl groups.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions are the deprotected or substituted derivatives of Plazomicin, which can be further utilized in pharmaceutical research and development.
Applications De Recherche Scientifique
O-tert-Butyldimethylsilyl 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Plazomicin has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group in multi-step organic synthesis.
Biology: Utilized in the study of antibiotic resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Employed in the production of high-purity pharmaceutical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of O-tert-Butyldimethylsilyl 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Plazomicin involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The Boc and tert-butyldimethylsilyl groups protect the molecule during synthesis and can be removed to yield the active Plazomicin, which binds to the bacterial ribosome and disrupts protein synthesis, leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-tert-Butyldimethylsilyl 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Tobramycin: Another aminoglycoside antibiotic derivative with similar protecting groups.
O-tert-Butyldimethylsilyl 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Gentamicin: A derivative of Gentamicin with similar modifications.
Uniqueness
O-tert-Butyldimethylsilyl 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Plazomicin is unique due to its specific modifications that enhance its stability and reactivity, making it a valuable compound in advanced organic synthesis and pharmaceutical research. Its ability to be selectively deprotected and substituted allows for precise control over its chemical properties and biological activity.
Propriétés
Formule moléculaire |
C51H94N6O18Si |
|---|---|
Poids moléculaire |
1107.4 g/mol |
Nom IUPAC |
tert-butyl N-[(2R,5R)-2-[(1S,2R,3S,4S,6S)-3-[[(2S,3R)-6-[[2-[tert-butyl(dimethyl)silyl]oxyethylamino]methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxy-6-[[(2S)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]oxy-3,5-dihydroxy-5-methyloxan-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C51H94N6O18Si/c1-46(2,3)72-42(62)53-23-22-33(58)39(61)54-31-26-32(56-44(64)74-48(7,8)9)37(34(59)36(31)71-41-35(60)38(51(16,66)28-67-41)57(17)45(65)75-49(10,11)12)70-40-30(55-43(63)73-47(4,5)6)21-20-29(69-40)27-52-24-25-68-76(18,19)50(13,14)15/h20,30-38,40-41,52,58-60,66H,21-28H2,1-19H3,(H,53,62)(H,54,61)(H,55,63)(H,56,64)/t30-,31+,32+,33+,34+,35?,36+,37+,38?,40-,41-,51+/m1/s1 |
Clé InChI |
HUTNMJKSJLMIRH-ZMGFWXFASA-N |
SMILES isomérique |
C[C@@]1(CO[C@@H](C(C1N(C)C(=O)OC(C)(C)C)O)O[C@H]2[C@H](C[C@@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H](CC=C(O3)CNCCO[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)[C@H](CCNC(=O)OC(C)(C)C)O)O |
SMILES canonique |
CC1(COC(C(C1N(C)C(=O)OC(C)(C)C)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNCCO[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)C(CCNC(=O)OC(C)(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


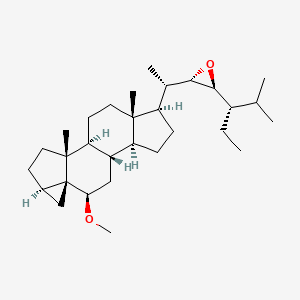
![Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester](/img/structure/B13449270.png)
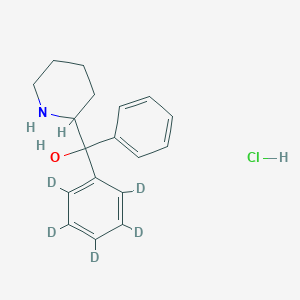
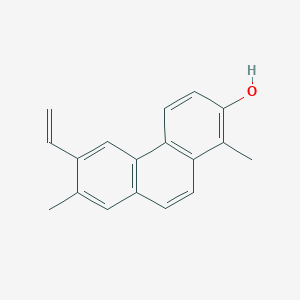


![4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6'H-[2,2'-bipyran]-3-carbohydrazide](/img/structure/B13449303.png)
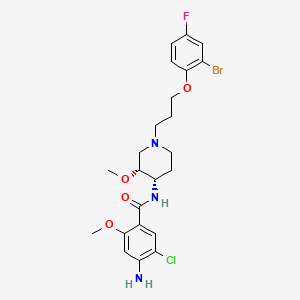
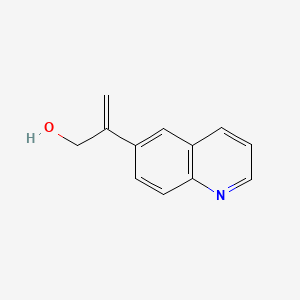

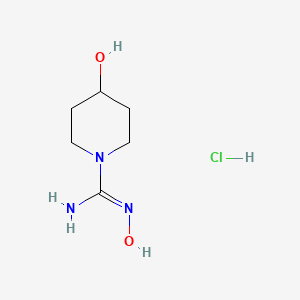

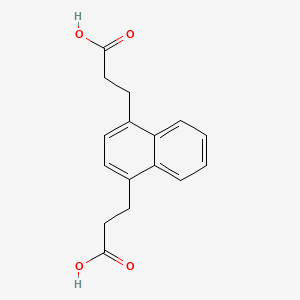
![1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B13449358.png)
